1-(Bromomethyl)-2-chloro-4-ethoxybenzene
Overview
Description
1-(Bromomethyl)-2-chloro-4-ethoxybenzene is an organic compound with the molecular formula C9H10BrClO It is a derivative of benzene, featuring a bromomethyl group at the first position, a chlorine atom at the second position, and an ethoxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-chloro-4-ethoxybenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-chloro-4-ethoxybenzyl alcohol. The reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under controlled conditions to ensure selective bromination at the benzyl position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-chloro-4-ethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, facilitated by the electron-donating ethoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and chlorine (Cl2) for chlorination are commonly used. These reactions are often conducted under acidic conditions.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers, depending on the nucleophile used.
Electrophilic Aromatic Substitution: Products include nitro, sulfonic acid, and additional halogenated derivatives of the benzene ring.
Scientific Research Applications
1-(Bromomethyl)-2-chloro-4-ethoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is investigated for its potential use in the development of new drugs, particularly those targeting specific biological pathways.
Chemical Biology: The compound is used in the study of biochemical processes and the development of chemical probes for biological research.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-chloro-4-ethoxybenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In electrophilic aromatic substitution reactions, the ethoxy group activates the benzene ring towards electrophilic attack, facilitating the formation of new carbon-electrophile bonds.
Comparison with Similar Compounds
1-(Bromomethyl)-2-chloro-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(Bromomethyl)-2-chloro-4-fluorobenzene: Similar structure but with a fluorine atom instead of an ethoxy group.
1-(Bromomethyl)-2-chloro-4-nitrobenzene: Similar structure but with a nitro group instead of an ethoxy group.
Uniqueness: 1-(Bromomethyl)-2-chloro-4-ethoxybenzene is unique due to the presence of the ethoxy group, which influences its reactivity and the types of reactions it can undergo. The ethoxy group is an electron-donating group, making the benzene ring more reactive towards electrophilic aromatic substitution reactions compared to similar compounds with electron-withdrawing groups.
Properties
IUPAC Name |
1-(bromomethyl)-2-chloro-4-ethoxybenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWBEQBBFITZHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)CBr)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.